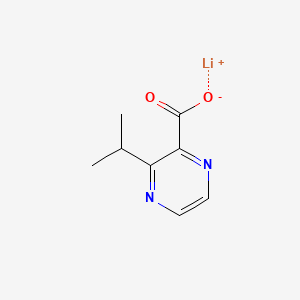
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules.
Métodos De Preparación
Análisis De Reacciones Químicas
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism by which Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and other cellular processes .
Comparación Con Compuestos Similares
Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Lithium 3-(pyridin-4-yl)pyrazine-2-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to this compound. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H9LiN2O2 |
|---|---|
Peso molecular |
172.1 g/mol |
Nombre IUPAC |
lithium;3-propan-2-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5(2)6-7(8(11)12)10-4-3-9-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
WYLGQHCPTYTBNU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)C1=NC=CN=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


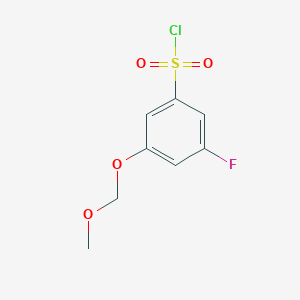

![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
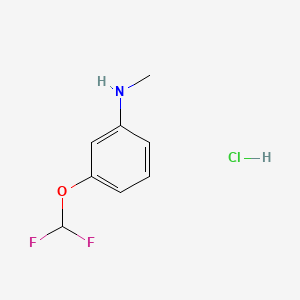
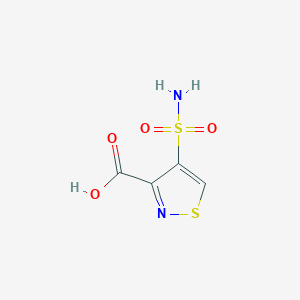
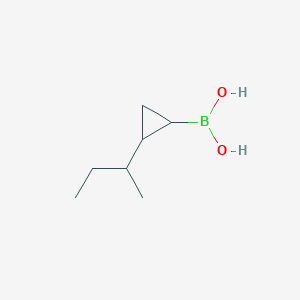
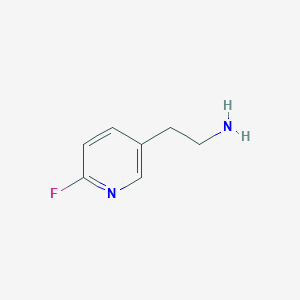
![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
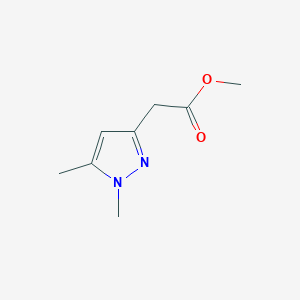
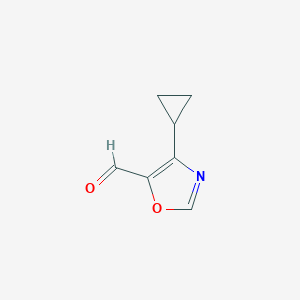
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
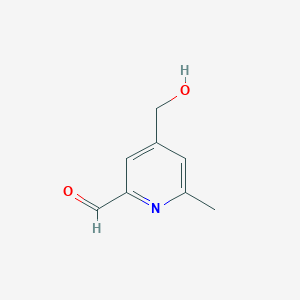
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
